molecular formula C10H7ClN2O B13688923 (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride

(Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride

Cat. No.: B13688923
M. Wt: 206.63 g/mol
InChI Key: DIMCRNMCHZWYNQ-UHFFFAOYSA-N
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Description

(Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride is a chemical compound with significant interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride typically involves the reaction of quinoline derivatives with hydroxylamine and subsequent chlorination. One common method includes:

    Starting Material: Quinoline-6-carboxaldehyde.

    Reaction with Hydroxylamine: The aldehyde group of quinoline-6-carboxaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

    Chlorination: The oxime is then treated with thionyl chloride or phosphorus oxychloride to introduce the chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction: The hydroxy group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.

    Condensation Reactions: The carbonimidoyl chloride group can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form imines or esters.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the hydroxy group can produce a quinoline-6-carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for creating complex molecules.

Biology and Medicine

In biological and medical research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. It may be used in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the carbonimidoyl chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carboxaldehyde: A precursor in the synthesis of (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride.

    Quinoline-6-carboxylic acid: A derivative formed through oxidation reactions.

    N-Hydroxyquinoline-6-carboxamide: A product of substitution reactions with amines.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a carbonimidoyl chloride group on the quinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to other quinoline derivatives.

Properties

IUPAC Name

N-hydroxyquinoline-6-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMCRNMCHZWYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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